5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE
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Overview
Description
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that features a furan ring and a triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the triazinane ring . The reaction conditions often include refluxing in ethanol and subsequent acidification with acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The triazinane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted triazinane derivatives .
Scientific Research Applications
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Medicinal Chemistry: It has been explored for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with biological targets such as enzymes and proteins. The furan ring can participate in π-π stacking interactions, while the triazinane ring can form hydrogen bonds with amino acid residues . These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPROPYL)-1,3,5-TRIAZINANE-2-THIONE is unique due to its combination of a furan ring and a triazinane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-ylmethyl)-1-(2-methylpropyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-10(2)6-15-9-14(8-13-12(15)17)7-11-4-3-5-16-11/h3-5,10H,6-9H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQFIILTHFOPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CN(CNC1=S)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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